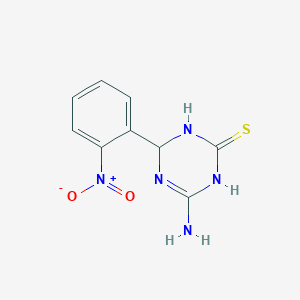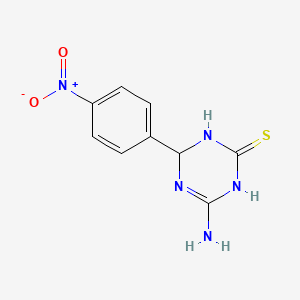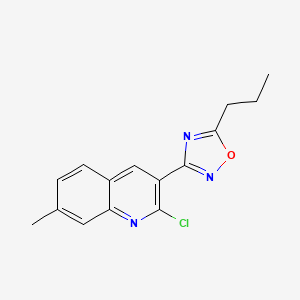
2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a 1,2,4-oxadiazol ring, a common motif in medicinal chemistry due to its resemblance to carboxylic acid bioisosteres, and an isopropyl group which may influence its physical and chemical properties.
Synthesis Analysis
The synthesis of related chloroquinoline compounds has been demonstrated using benign methodologies. For instance, substituted 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazolines were synthesized via reactions of substituted 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-ones with hydroxylamine hydrochloride and sodium acetate in aqueous acetic acid solution. This process was facilitated by ultrasound irradiation at room temperature, yielding 72-90% of the product. The method is noted for its simplicity, safety, and environmental friendliness .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives can be characterized using various spectroscopic techniques. In the case of the substituted isoxazolines mentioned earlier, characterization was achieved through (1)H NMR, (13)C NMR, IR, elemental analysis, and mass spectral data . These techniques would similarly be applicable to the analysis of 2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline, providing detailed information about its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of compounds containing the 1,2,4-oxadiazol ring can be complex. For example, selective reduction of 1-[(1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydroisoquinolines leads to tetrahydro derivatives, which can isomerize to 2-acylaminopyrazolo[5,1-a]isoquinolines. This transformation supports the Type-2 Boulton–Katritzky rearrangement mechanism, indicating that the oxadiazol ring can participate in ring transformation reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline are not detailed in the provided papers, we can infer that the presence of the chloro and isopropyl groups would affect its lipophilicity, potentially improving its pharmacokinetic properties. The oxadiazol ring could also influence the compound's acidity and basicity, as well as its ability to form hydrogen bonds, which are important factors in drug-receptor interactions.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Compounds containing quinoline and oxadiazole derivatives, similar to 2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline, have shown promising antimicrobial properties. For instance, a study by Desai and Dodiya (2014) synthesized and characterized compounds with quinoline and oxadiazole derivatives, which demonstrated significant antibacterial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. Similar findings were reported by Dodiya, Shihory, and Desai (2012) in their study on quinoline-oxadiazole-based azetidinone derivatives.
Synthesis and Characterization Techniques
Research has also focused on the synthesis and characterization of such compounds. For instance, Singh et al. (1996) investigated the synthesis of 2-(pyrazol-1-yl)quinolines, which are structurally related, providing insights into the molecular conformation and stereochemistry.
Crystal Structure Analysis
Crystal structure analysis of related compounds has been a key area of research. Gotoh and Ishida (2020) examined the crystal structures of isomeric hydrogen-bonded co-crystals of 6-methylquinoline with chloro-nitrobenzoic acids, offering valuable information on molecular interactions and crystalline properties.
Anticancer Evaluation
Some studies have focused on the potential anticancer properties of quinoline and oxadiazole derivatives. Salahuddin, Mazumder, and Shaharyar (2014) synthesized derivatives of quinoline-oxadiazole and tested their activity against various cancer cell lines, indicating potential applications in cancer therapy.
Thermodynamic Properties
Investigations into the thermodynamic properties of oxadiazole derivatives in different solvents have been conducted, as seen in the study by Godhani et al. (2013). Such research provides insight into the solubility and stability of these compounds, which are crucial for their potential applications.
Synthesis of Heterocyclic Derivatives
There's ongoing research into the synthesis of novel heterocyclic compounds that include quinoline and oxadiazole moieties. Aleksanyan and Hambardzumyan (2020) reported the synthesis of quinolinyl-substituted heterocycles, exploring the potential for diverse chemical applications.
Antioxidant Activity
The antioxidant potential of quinoline derivatives has also been studied. For example, Tabassum et al. (2014) synthesized 2-chloroquinolin-3-yl ester derivatives and evaluated their ABTS radical-scavenging activity, indicating their potential as antioxidants.
Eigenschaften
IUPAC Name |
3-(2-chloro-6-methylquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-8(2)15-18-14(19-20-15)11-7-10-6-9(3)4-5-12(10)17-13(11)16/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHRPERXAGGJDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C3=NOC(=N3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149825 |
Source


|
| Record name | Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinoline | |
CAS RN |
1142201-76-0 |
Source


|
| Record name | Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 2-chloro-6-methyl-3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid](/img/structure/B1344873.png)
![[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid](/img/structure/B1344874.png)
![[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344875.png)
![[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344878.png)
![[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344883.png)
![{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1344885.png)
![[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid](/img/structure/B1344887.png)
![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)





